Ozenoxacin is a non-fluorinated quinolone antibiotic specifically developed for topical application. [, ] It is classified as a new generation des-fluoro-(6)-quinolone. [, ] In scientific research, ozenoxacin serves as a valuable tool for studying antibiotic resistance mechanisms, investigating novel drug delivery systems, and exploring alternative treatment options for bacterial skin infections.
The synthesis of Ozenoxacin involves several key steps that utilize various chemical reactions. A notable method includes the Stille coupling reaction, where a bromoquinoline ketone is reacted with a tin reagent to form a crucial intermediate.
The detailed synthesis process can be found in patents that describe various methods for producing Ozenoxacin and its intermediates .
Ozenoxacin has a complex molecular structure characterized by a bicyclic system that includes both quinolone and carboxylic acid functionalities.
Crystallographic studies have shown that Ozenoxacin forms colorless crystals with specific bond lengths and angles that fall within expected ranges for quinolone derivatives .
Ozenoxacin participates in various chemical reactions during its synthesis and application:
The synthesis pathway also highlights potential side reactions leading to impurities, including genotoxic impurities, which are critical for quality control during production .
Ozenoxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA synthesis:
Research indicates that Ozenoxacin's mechanism allows it to maintain efficacy where other antibiotics may fail due to resistance .
Ozenoxacin possesses distinct physical and chemical properties that influence its formulation and efficacy:
These properties are crucial for developing effective delivery systems that maximize bioavailability .
Ozenoxacin's primary application lies in dermatology:
Ongoing research focuses on improving formulations (e.g., nano-emulgels) to enhance delivery efficiency and reduce side effects associated with traditional antibiotics .
Ozenoxacin (C₂₁H₂₁N₃O₃) is a novel non-fluorinated quinolone antibiotic that exerts potent bactericidal activity through simultaneous inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This dual targeting strategy distinguishes it structurally and mechanistically from classical fluoroquinolones and underpins its efficacy against resistant pathogens [1] [6].
Ozenoxacin’s unique molecular architecture features a pyridinyl group at position C7 and lacks the C6 fluorine atom characteristic of earlier quinolones. This configuration enables high-affinity binding to both target enzymes:
This dual affinity allows ozenoxacin to inhibit both enzymes with near-equal potency (Table 1), minimizing susceptibility to target-based resistance mechanisms [6] [8].
Table 1: Inhibitory Activity (IC₅₀) of Ozenoxacin Against Type II Topoisomerases from S. aureus
Enzyme Target | Ozenoxacin IC₅₀ (mg/L) | Moxifloxacin IC₅₀ (mg/L) | Ciprofloxacin IC₅₀ (mg/L) |
---|---|---|---|
DNA Gyrase (GyrA) | 0.5 | 2.5 | 5.0 |
Topoisomerase IV | 0.5 | 1.25 | 2.5 |
Data derived from enzyme inhibition assays [10].
Ozenoxacin exhibits rapid, concentration-dependent bactericidal activity due to its kinetics of enzyme inhibition:
Table 2: Mutant Prevention Concentration (MPC) of Ozenoxacin vs. Fluoroquinolones
Strain | QRDR Mutations | Ozenoxacin MPC (mg/L) | Ciprofloxacin MPC (mg/L) |
---|---|---|---|
MSSA (4-149) | None | 0.05 | 14 |
MRSA (823) | GyrA-S84L | 0.6 | 400 |
MSSE (HCL43141) | None | 0.025 | 1.5 |
MRSE (FG012) | GyrA-S84F, GrlA-S80F | 0.3 | 250 |
MPC = Lowest concentration preventing mutant growth [8].
DNA gyrase and topoisomerase IV perform complementary topological functions:
Ozenoxacin stalls both processes by:
Ozenoxacin’s non-fluorinated structure confers distinct advantages over fluoroquinolones:
Comparative Cellular Uptake in S. aureus (ng antibiotic/mg dry weight): | Time | Ozenoxacin | Moxifloxacin | Ciprofloxacin | |--------|------------|--------------|---------------| | 1 min | 447 ± 42 | 168 ± 19 | 42 ± 6 | | 5 min | 892 ± 87 | 305 ± 28 | 98 ± 12 | | 15 min| 1240 ± 110 | 512 ± 45 | 165 ± 20 | Data from accumulation bioassays [10].
Figure 1: Time-dependent accumulation of quinolones in S. aureus cells.
Additionally, the absence of a C6 fluorine eliminates:
Concluding RemarksOzenoxacin’s innovative molecular design enables potent dual inhibition of DNA gyrase and topoisomerase IV, rapid bacterial accumulation, and resilience against common resistance mechanisms. These attributes establish it as a critical therapeutic alternative in an era of escalating fluoroquinolone resistance. Future research should explore structural analogs to further optimize target affinity and spectrum.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7